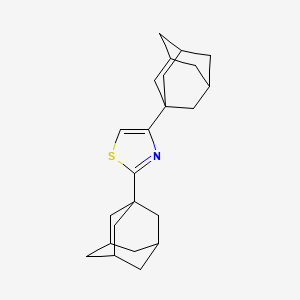

2,4-Di(1-adamantyl)thiazole

Description

The Role of Adamantyl Moiety in Modern Organic Chemistry and Materials Science

The adamantyl group, a diamondoid hydrocarbon, is a three-dimensional cage-like structure that imparts significant and desirable properties to molecules. wikipedia.org Its rigid and bulky nature is a key feature leveraged in various chemical disciplines. wikipedia.org

In organic chemistry , the adamantyl moiety is often incorporated into molecular structures to enhance thermal stability and lipophilicity. pensoft.net This has been particularly valuable in drug design, where the addition of an adamantyl group can improve the pharmacokinetic profile of a drug. pensoft.netnih.gov Adamantane (B196018) derivatives have found clinical use as antiviral and antidiabetic agents, and in the treatment of neurological disorders like Alzheimer's and Parkinson's disease. nih.gov The steric bulk of the adamantyl group can also serve as a "directing group" in synthesis, influencing the regioselectivity of reactions.

In materials science , the incorporation of adamantyl units into polymers can significantly improve their thermal and mechanical properties. wikipedia.org Adamantyl-containing polymers often exhibit high glass transition temperatures and enhanced stability. acs.org Furthermore, the unique shape and lipophilicity of adamantane have been exploited in the development of drug delivery systems, particularly in conjunction with cyclodextrins, which can form stable host-guest complexes with the adamantyl moiety. pensoft.netmdpi.com This interaction is a cornerstone of supramolecular chemistry, enabling the construction of complex, self-assembling systems. mdpi.com

Significance of the Thiazole (B1198619) Heterocycle as a Core Scaffold in Chemical Synthesis and Molecular Design

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, and it stands as a "privileged scaffold" in medicinal chemistry and chemical synthesis. sysrevpharm.orgacs.org Its prevalence in natural products, such as Vitamin B1, and in numerous FDA-approved drugs underscores its importance. acs.orgnih.govnih.gov

The thiazole nucleus is a versatile building block in chemical synthesis . The presence of multiple reaction sites on the ring allows for a wide range of functionalization, leading to diverse molecular architectures. nih.govrsc.org The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring, and various modifications and newer synthetic strategies continue to be developed. acs.org

In molecular design , the thiazole moiety is highly valued for its ability to engage in various non-covalent interactions, which is crucial for molecular recognition and binding to biological targets. biointerfaceresearch.com Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. sysrevpharm.orgnih.govnih.govnih.govtandfonline.com This has led to the development of numerous thiazole-based compounds as potential therapeutic agents. nih.govnih.govrsc.org Beyond medicine, thiazole-based compounds are also explored as liquid crystals, sensors, and catalysts. nih.gov The combination of thiazole with other heterocyclic systems often leads to hybrid molecules with synergistic or enhanced biological effects. acs.orgbiointerfaceresearch.com

The specific substitution pattern in 2,4-di(1-adamantyl)thiazole, where both the 2- and 4-positions of the thiazole ring are occupied by adamantyl groups, suggests a molecule where the inherent properties of the thiazole core are significantly modulated by the steric and electronic influence of the bulky adamantyl substituents. This unique structure makes it a compelling subject for further investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(1-adamantyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NS/c1-14-2-16-3-15(1)8-22(7-14,9-16)20-13-25-21(24-20)23-10-17-4-18(11-23)6-19(5-17)12-23/h13-19H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZXQCBNNFYZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)C56CC7CC(C5)CC(C7)C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Di 1 Adamantyl Thiazole and Analogues

Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for Adamantyl Substitution

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. scholaris.ca The classical method involves the condensation and cyclization of an α-haloketone with a thioamide derivative. scholaris.ca For the synthesis of adamantyl-substituted thiazoles, this reaction has been adapted to accommodate the sterically demanding adamantyl groups.

For instance, 2-substituted-4-[4-(adamant-1-yl)phenyl]thiazoles can be prepared via a Hantzsch condensation between an appropriate thioamide or thiourea (B124793) and an α-bromoketone derived from (1-phenyl)adamantane. nih.gov The synthesis of the α-bromoketone precursor is often achieved through the acylation of (1-phenyl)adamantane under Friedel-Crafts conditions. nih.gov Similarly, 4-(Adamantan-1-yl)thiazol-2-amine can be synthesized from 1-adamantyl bromomethyl ketone and thiourea. mdpi.com

The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by dehydration to form the thiazole ring. mdpi.com The reaction conditions can be modified to improve yields, which can range from moderate to excellent. researchgate.net

Table 1: Examples of Hantzsch Synthesis for Adamantyl-Substituted Thiazoles

| α-Haloketone | Thio-Component | Product | Reference |

| 1-Adamantyl bromomethyl ketone | Thiourea | 4-(Adamantan-1-yl)thiazol-2-amine | mdpi.com |

| α-Bromoketone of (1-phenyl)adamantane | Thioamides/Thiourea | 2-Substituted-4-[4-(adamant-1-yl)phenyl]thiazoles | nih.gov |

| Ethyl 2-chloroacetoacetate | 4-(trifluoromethyl)benzothioamide | Ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions in Thiazole Formation

Modern synthetic chemistry has increasingly relied on transition-metal-catalyzed reactions to form C-C and C-heteroatom bonds, and thiazole synthesis is no exception. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura Palladium-Catalyzed Coupling for Adamantyl-Functionalized Thiazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides. tcichemicals.com This reaction has been successfully employed in the synthesis of adamantyl-functionalized thiazoles. nih.gov

A key strategy involves the coupling of an adamantyl-containing boronic acid or its ester with a halogenated thiazole derivative. For example, 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles have been synthesized via a Suzuki-Miyaura coupling between (3-adamant-1-yl)-(4-fluorophenyl)boronic acid and a 2-thiazole bromide. nih.gov Similarly, 4-substituted-2-[4-(adamant-1-yl)phenyl]thiazoles were prepared by coupling 4,4,5,5-tetramethyl-2-[4-(adamant-1-yl)phenyl]-2H-1,3,2-dioxaborolane with a 2-thiazole bromide. nih.gov

The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. nih.gov The choice of catalyst, base, and solvent system is crucial for the successful coupling of often sterically hindered substrates. tcichemicals.com

Table 2: Suzuki-Miyaura Coupling for Adamantyl-Thiazole Synthesis

| Boronic Acid/Ester | Thiazole Halide | Catalyst/Base | Product | Reference |

| (3-Adamant-1-yl)-(4-fluorophenyl)boronic acid | 2-Thiazole bromide | Palladium catalyst | 4-Substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles | nih.gov |

| 4,4,5,5-Tetramethyl-2-[4-(adamant-1-yl)phenyl]-2H-1,3,2-dioxaborolane | 2-Thiazole bromide | Palladium catalyst | 4-Substituted-2-[4-(adamant-1-yl)phenyl]thiazoles | nih.gov |

Friedel-Crafts Acylation as a Precursor Step to Thiazole Synthesis

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. sigmaaldrich.com This reaction serves as a critical precursor step in the synthesis of certain adamantyl-thiazole derivatives by providing the necessary ketone intermediate for subsequent transformations, such as the Hantzsch synthesis. nih.gov

In this context, an adamantyl-containing aromatic compound, like (1-phenyl)adamantane, undergoes acylation using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). nih.govmt.com The resulting aryl ketone can then be halogenated at the α-position to generate the α-haloketone required for the Hantzsch thiazole synthesis. nih.gov This two-step process allows for the regioselective introduction of the adamantylphenyl moiety at a specific position on the thiazole ring. nih.gov

Cyclization Reactions for the Construction of Adamantyl-Substituted Thiazole Rings

Various cyclization strategies are employed to construct the thiazole ring, offering alternative pathways to the classical Hantzsch synthesis. These methods can involve intramolecular or intermolecular reactions to form the heterocyclic core.

For instance, amantadine-based N-aryl amino thiazoles have been synthesized through a multi-step process that culminates in a cyclization reaction. rsc.org The process starts with the synthesis of an adamantyl oxobutanamide, which is then brominated. The resulting adamantyl bromo oxobutanamide undergoes cyclization with differently substituted hydrolyzed thioureas in dry ethanol (B145695) to yield the final thiazole products. rsc.org

Another approach involves the domino alkylation-cyclization of propargyl bromides with thioureas, which can be facilitated by microwave irradiation to produce 2-aminothiazoles. mdpi.com Furthermore, base-catalyzed cyclization reactions of hydrazonoyl chlorides with thiosemicarbazone have been reported to afford 4-substituted thiazoles. researchgate.net These diverse cyclization methods provide a versatile toolkit for accessing a wide range of adamantyl-substituted thiazole derivatives.

Multi-Component Reaction (MCR) Approaches for Diversified Thiazole Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.comnih.gov

Several MCRs have been developed for the synthesis of thiazole derivatives. A notable example is a four-component reaction utilizing ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur under metal-free conditions to produce polysubstituted thiazoles. nih.gov Another approach involves a three-component reaction of 2-amino-1,4-naphthoquinone, an aldehyde, and elemental sulfur, promoted by a base, to construct naphtho[2,3-d]thiazole (B11907443) rings. researchgate.net

While direct examples for 2,4-di(1-adamantyl)thiazole are not explicitly detailed, MCRs involving adamantyl-containing starting materials are plausible. For instance, an isocyanide-based MCR has been used to produce dihydroquinazoline (B8668462) derivatives with a 1-adamantyl group. mdpi.com The adaptability of MCRs suggests their potential for creating diverse libraries of adamantyl-thiazoles by varying the starting components.

Base-Promoted Oxidative Sulfuration and Annulation Strategies for Thiazole Derivatives

Recent advancements in thiazole synthesis include base-promoted oxidative sulfuration and annulation reactions, which often utilize elemental sulfur as an inexpensive and readily available sulfur source. researchgate.netrsc.org These methods typically involve the formation of multiple C-S bonds and C=N bonds in a single step.

One such strategy is the base-promoted three-component oxidative sulfuration/cyclization of 2-amino-1,4-naphthoquinone, an aldehyde, and elemental sulfur. researchgate.net Another example is an NH₄I/K₃PO₄-based catalytic system that enables the oxidative formation of thiazole compounds from arylacetic acids and phenylalanines with elemental sulfur. rsc.org An oxidative cascade cyclization of enaminones with elemental sulfur, promoted by tert-butyl peroxybenzoate (TBPB), has also been developed to construct thiazole-2-thiones. organic-chemistry.org These strategies represent efficient and often metal-free alternatives for the synthesis of substituted thiazoles.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

FT-IR spectroscopy of adamantyl-substituted thiazole (B1198619) derivatives reveals several characteristic absorption bands that are indicative of their molecular structure. The spectra typically show bands corresponding to C-H stretching vibrations of the adamantyl groups. Aromatic C-H stretching can also be observed. uobaghdad.edu.iq The presence of the thiazole ring is confirmed by C=N and C-S-C stretching vibrations. uobaghdad.edu.iqrasayanjournal.co.in

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| N-H Stretching | 3550 |

| Aromatic C-H Stretching | 2942 |

| Aliphatic C-H Stretching | 2903-2939, 2811-2849 |

| C=O Stretching | 1666 |

| C=N Stretching (Thiazole Ring) | 1570-1638 |

| C=C Aromatic Stretching | 1605 |

| C-S-C Stretching (Thiazole Ring) | 729-883 |

This table presents a compilation of typical FT-IR absorption bands for adamantyl-thiazole derivatives based on available data. uobaghdad.edu.iqrasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within the 2,4-Di(1-adamantyl)thiazole molecule, providing detailed information about the proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of adamantyl-substituted compounds provides distinct signals for the protons of the adamantyl cages and the thiazole ring. The bulky adamantyl groups create a specific electronic environment that influences the chemical shifts of nearby protons. acs.org The protons of the adamantyl group typically appear as multiplets in the aliphatic region of the spectrum. uobaghdad.edu.iqmdpi.com The chemical shift of the proton on the thiazole ring (at position 5) is also a key diagnostic signal.

| Proton Environment | Typical Chemical Shift (δ, ppm) |

| Adamantyl CH | 2.12 - 2.13 |

| Adamantyl CH₂ | 1.63 - 1.78 |

| Thiazole C5-H | ~7.0 - 8.0 (varies with substitution) |

This table shows representative ¹H-NMR chemical shifts for adamantyl-containing heterocyclic compounds. uobaghdad.edu.iqmdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Assignments

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. The signals for the quaternary carbons of the adamantyl groups attached to the thiazole ring are particularly characteristic. The carbon atoms of the thiazole ring also show distinct resonances. The chemical shifts in ¹³C-NMR are sensitive to the electronic environment, making it possible to assign each carbon atom to its specific position in the molecule. beilstein-journals.orgturkjps.org

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Thiazole C2 | ~160 - 170 |

| Thiazole C4 | ~150 - 160 |

| Thiazole C5 | ~110 - 125 |

| Adamantyl C (quaternary) | ~30 - 40 |

| Adamantyl CH | ~35 - 45 |

| Adamantyl CH₂ | ~28 - 38 |

This table provides an overview of typical ¹³C-NMR chemical shifts for adamantyl-substituted thiazole derivatives based on related structures. beilstein-journals.orgturkjps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, which plots absorbance against wavelength, reveals characteristic absorption maxima (λ_max) that are related to the π-electron system of the thiazole ring and its interaction with the adamantyl substituents. researchgate.netresearchgate.net The bulky adamantyl groups can cause shifts in the absorption bands compared to less substituted thiazoles.

| Electronic Transition | Typical λ_max (nm) |

| π → π | ~250 - 350 |

| n → π | ~300 - 400 |

This table illustrates typical UV-Vis absorption maxima for thiazole derivatives. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry is a crucial technique for determining the exact molecular weight of this compound. This method provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule with great confidence. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ in the HRMS spectrum is used to confirm the molecular formula of the compound. beilstein-journals.orgresearcher.life

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass |

| This compound | C₂₃H₃₁NS | 353.2204 |

This table shows the molecular formula and calculated exact mass for this compound.

Following a comprehensive search of available scientific literature, it has been determined that specific experimental data for the chemical compound “this compound” concerning its advanced spectroscopic characterization and structural elucidation is not publicly available.

Specifically, no research articles or database entries could be located that provide information on the following for this compound:

Single Crystal X-ray Diffraction (SC-XRD) Data: There are no published crystal structures for this compound.

Crystal Packing and Intermolecular Interactions: Without a crystal structure, no analysis of how the molecules arrange themselves in the solid state or the specific non-covalent interactions (e.g., hydrogen bonding, C-H...π interactions) that govern the supramolecular assembly can be provided.

Hirshfeld Surface Analysis and Fingerprint Plots: This type of analysis is contingent on the availability of crystallographic information files (CIFs) from SC-XRD, and therefore, has not been performed or reported for this specific molecule.

While studies on other related adamantane-thiazole derivatives exist, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous but structurally distinct compounds.

Therefore, the requested article, with its detailed subsections on the crystallographic and supramolecular features of this compound, cannot be generated at this time due to the absence of the necessary primary research findings.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Ground State Properties

DFT calculations have proven to be a reliable method for predicting the molecular structure and electronic characteristics of complex organic molecules like 2,4-di(1-adamantyl)thiazole. researchgate.netmdpi.com These computational approaches allow for a detailed understanding of the molecule's intrinsic properties, which are fundamental to its reactivity and potential applications.

Geometry Optimization and Conformational Analysis of the this compound System

In related adamantyl-substituted heterocyclic systems, conformational analysis has revealed that the bulky adamantane (B196018) groups significantly influence the orientation of adjacent structural components. For instance, in some adamantane-linked 1,2,4-triazole (B32235) derivatives, the steric hindrance from the adamantane cage forces nearby phenyl rings to adopt an orthogonal orientation relative to the heterocyclic ring. csic.es While specific conformational analysis data for this compound is not extensively detailed in the provided results, it is a standard and vital part of DFT studies on such sterically hindered molecules. acs.org The optimization process would typically involve exploring different rotational possibilities of the adamantyl groups relative to the thiazole (B1198619) ring to identify the global minimum energy conformer. The inherent rigidity of the adamantyl cage itself limits its own internal conformational flexibility, with the chair conformation being its most stable form.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. DFT provides a powerful framework for analyzing various aspects of the electronic distribution within the this compound molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, acting as the primary electron donor and acceptor, respectively. mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govirjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.commalayajournal.org

For thiazole derivatives, the distribution of HOMO and LUMO orbitals is often spread across the π-conjugated system. mdpi.com In related systems, the HOMO can be localized on one part of the molecule, while the LUMO is localized on another, indicating potential charge transfer upon electronic excitation. malayajournal.org The energies of these orbitals are used to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govirjweb.com These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or group to attract electrons towards itself. irjweb.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons. nih.gov |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. mdpi.comuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. This method provides a quantitative picture of bonding and allows for the investigation of stabilizing interactions, such as hyperconjugation, which arises from the interaction of filled (donor) orbitals with empty (acceptor) orbitals. uni-muenchen.deresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential. malayajournal.org

For thiazole derivatives, the MEP surface often shows negative potential localized around the nitrogen and sulfur atoms due to their lone pairs of electrons, identifying them as nucleophilic centers. researchgate.netmalayajournal.org Conversely, hydrogen atoms attached to the ring or substituents may exhibit positive potential, marking them as potential electrophilic sites. malayajournal.org In the case of this compound, the MEP surface would be instrumental in identifying the most likely sites for intermolecular interactions. researchgate.net

Prediction of Spectroscopic Parameters (Vibrational and Electronic)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments. researchgate.net

Vibrational Spectroscopy: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. acs.org The calculated frequencies and intensities of the vibrational modes can be compared with experimental FTIR and Raman spectra. researchgate.netacs.org This comparison aids in the detailed assignment of the experimental bands to specific molecular vibrations, such as C-H stretches, C=N stretches, and ring vibrations of the thiazole moiety. researchgate.netmdpi.com For adamantane-containing molecules, specific vibrational modes associated with the adamantyl cage can also be identified. nih.gov

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are essential for modern optoelectronic applications, including telecommunications and information processing. nih.gov The NLO response of a molecule is primarily determined by its hyperpolarizability. Computational quantum chemical methods, particularly DFT, are widely used to predict these properties. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ). mdpi.com

Organic molecules with donor-π-acceptor structures often exhibit significant NLO properties due to intramolecular charge transfer (ICT). nih.gov For thiazole derivatives, computational studies have shown that the arrangement of electron-donating and electron-accepting groups on the thiazole ring can enhance NLO response. researchgate.netresearchgate.net For instance, studies on other thiazole-based chromophores have demonstrated that a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of higher polarizability and a greater NLO effect. mdpi.com

In one study on electron-rich hydrazinylthiazoles, DFT calculations at the M06/6-311G(d,p) level were used to predict NLO properties. researchgate.net The investigation revealed that strong ICT and hyperconjugation within the molecules led to significant NLO responses. The calculated first hyperpolarizability (βtot) for one derivative reached 2975.06 atomic units, a value substantially higher than that of urea, a standard NLO reference material. researchgate.net Although direct calculations for this compound are not available, the bulky, electron-donating adamantyl groups are expected to influence the electronic distribution of the thiazole core, a factor critical to its potential NLO properties.

| Compound | Method/Basis Set | First Hyperpolarizability (βtot) (a.u.) | Second Hyperpolarizability (<γ>) (a.u.) | Reference |

|---|---|---|---|---|

| 4-MeOC6H4,-CH2Ph Hydrazinylthiazole | M06/6-311G(d,p) | 2975.06 | 2.42 × 10⁵ | researchgate.net |

| Urea (Reference) | - | ~43 | - | researchgate.net |

Global Reactivity Parameters (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental in predicting the chemical reactivity and stability of a molecule. dergipark.org.tr These parameters, calculated using DFT, include ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). chemrxiv.orgscirp.org

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, less reactive, and more stable. Soft molecules have a small HOMO-LUMO gap and are more reactive. chemrxiv.org

Electrophilicity Index (ω) : This parameter measures the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. dergipark.org.tr

For adamantyl-based thiazoles, these parameters provide a quantitative measure of their kinetic stability and reactivity. In a theoretical study of 4-adamantyl-(2-(substitutedbenzylidene)hydrazinyl)thiazoles, DFT calculations were performed at the B3LYP/6-311G(d,p) level. researchgate.net The HOMO-LUMO energy gap and related reactivity descriptors were determined, revealing that substituents on the benzylidene ring could modulate the electronic properties and reactivity of the entire molecule. The study highlighted that one derivative (3b) was a stronger electrophile compared to another (3a), based on these calculated parameters. researchgate.net

| Parameter | Formula/Definition | Compound 3a | Compound 3b | Reference |

|---|---|---|---|---|

| E-HOMO | - | -6.19 | -6.43 | researchgate.net |

| E-LUMO | - | -2.26 | -2.82 | |

| Energy Gap (ΔE) | E-LUMO - E-HOMO | 3.93 | 3.61 | |

| Ionization Potential (IP) | -E-HOMO | 6.19 | 6.43 | |

| Electron Affinity (EA) | -E-LUMO | 2.26 | 2.82 | |

| Hardness (η) | (IP - EA) / 2 | 1.96 | 1.80 | |

| Softness (S) | 1 / (2η) | 0.25 | 0.27 | |

| Electrophilicity Index (ω) | μ² / (2η) | 4.53 | 5.81 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to investigate the electronic excited states of molecules. researchgate.net It allows for the calculation and prediction of UV-visible absorption spectra by determining the vertical electronic transition energies and oscillator strengths. researchgate.net This method provides valuable information on the nature of electronic transitions, such as n→π* or π→π*, and helps in the interpretation of experimental spectroscopic data.

For various thiazole derivatives, TD-DFT calculations have been successfully employed to correlate theoretical spectra with experimental findings. researchgate.netresearchgate.net These studies often use functionals like B3LYP or M06 in conjunction with appropriate basis sets. The calculations can pinpoint which molecular orbitals are involved in the most significant electronic transitions. For example, in hydrazinylthiazole derivatives, TD-DFT calculations revealed that the main absorption bands in the UV-Vis spectrum correspond to π→π* transitions, which are responsible for the intramolecular charge transfer characteristics of the compounds. researchgate.net

In the analysis of 4-adamantyl-(2-(substitutedbenzylidene)hydrazinyl)thiazoles, theoretical molecular vibrations and chemical shifts calculated via DFT showed good agreement with experimental FT-IR and NMR data, validating the computational model. researchgate.net Such validated models provide confidence in the TD-DFT predictions for electronic spectra, even if experimental UV-Vis data is not reported. These calculations are fundamental to understanding the photophysical properties of the this compound scaffold.

Molecular Modeling for Ligand-Receptor Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme (receptor). uzh.ch This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. The adamantane cage is a valued pharmacophore due to its lipophilic nature, which often promotes strong binding within receptor pockets. csic.es

While docking studies for this compound itself are not specified in the literature, numerous studies on closely related adamantyl-thiazole derivatives highlight their potential for specific biological interactions.

Cyclooxygenase (COX) Inhibition: In a study of substituted 2-adamantylthiazolo[3,2-b] nih.govresearchgate.netuzh.chtriazol-6(5H)ones, molecular docking was used to investigate their binding to the active site of the COX-2 enzyme, a key target for anti-inflammatory drugs. mdpi.com The results showed that the sulfur atom of the thiazole ring could form favorable hydrogen bonds with key amino acid residues like Tyr355 and Arg120, contributing to the inhibitory action. mdpi.com

11β-HSD1 Inhibition: Adamantane-thiazole scaffolds have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and obesity. uzh.ch Docking studies of adamantane-linked triazoles were compared to a co-crystallized ligand containing an N-(2-adamantyl)-thiazole moiety (ligand 4YQ). uzh.ch These studies revealed that the thiazole group and the adamantyl cage play crucial roles in anchoring the ligand within the enzyme's active site, forming hydrogen bonds with key catalytic residues such as Ser170 and Tyr183. uzh.ch

These examples demonstrate that the adamantyl-thiazole framework is well-suited for targeted ligand-receptor interactions. The two bulky adamantyl groups in this compound would be expected to create extensive hydrophobic interactions within a receptor's binding pocket, potentially leading to high binding affinity.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (Example) | Reference |

|---|---|---|---|---|

| 2-Adamantylthiazolo[3,2-b] nih.govresearchgate.netuzh.chtriazol-6(5H)ones | COX-2 | Arg120, Tyr355, Phe518 | -8.2 kcal/mol | mdpi.com |

| Adamantane-linked 1,2,4-triazoles (compared to adamantyl-thiazole ligand 4YQ) | 11β-HSD1 | Ser170, Tyr183 | -7.50 to -8.92 kcal/mol | uzh.ch |

Chemical Reactivity and Transformation Mechanisms

Aromaticity and Electronic Characteristics of the Thiazole (B1198619) Ring in 2,4-Di(1-adamantyl)thiazole

The thiazole ring is an aromatic heterocycle. mdpi.com Aromatic compounds are characterized by a set of specific properties, including a planar, cyclic, conjugated system of pi (π) electrons that follows Hückel's rule (4n+2 π electrons). wikipedia.orgmasterorganicchemistry.com This delocalization of π electrons results in enhanced stability, intermediate bond lengths, and a tendency to undergo substitution rather than addition reactions. wikipedia.orgmdpi.com In thiazole, the lone pair of electrons on the sulfur atom participates in the π system, contributing to the ring's aromaticity. researchgate.net

The aromatic nature of the thiazole ring in this compound is a key determinant of its reactivity. The π electrons are delocalized across the ring, which imparts a degree of stability to the molecule. mdpi.com The adamantyl groups, being bulky and electron-donating, can influence the electronic distribution within the thiazole ring. scielo.br This electronic influence, coupled with the inherent aromaticity, dictates the regioselectivity of various chemical transformations.

Key Characteristics of Aromatic Systems:

| Property | Description |

|---|---|

| Structure | Cyclic and planar arrangement of atoms. wikipedia.org |

| Bonding | Delocalized conjugated π system (alternating single and double bonds). wikipedia.org |

| Electron Count | Follows Hückel's Rule, having 4n+2 π electrons (where n is a non-negative integer). masterorganicchemistry.com |

| Stability | Enhanced chemical stability compared to non-aromatic analogues. wikipedia.org |

| Reactivity | Tendency to undergo substitution reactions rather than addition reactions. wikipedia.org |

Nucleophilic and Electrophilic Reactions on the Thiazole Core

The thiazole ring possesses distinct sites for both nucleophilic and electrophilic attack. The presence of the electronegative nitrogen atom makes the thiazole ring generally electron-deficient, which can favor nucleophilic attack, particularly at the C2 and C5 positions. semanticscholar.org However, the reactivity is also influenced by the substituents on the ring.

In the case of this compound, the bulky adamantyl groups at the 2 and 4 positions present significant steric hindrance, which can impede the approach of nucleophiles and electrophiles to the thiazole core. While the thiazole ring itself is susceptible to various reactions, the steric bulk of the adamantyl groups can be expected to direct reactions to less hindered positions or require more forcing conditions.

Electrophilic substitution on the thiazole ring is generally less facile than in more electron-rich aromatic systems like benzene. When it does occur, it typically happens at the C5 position, which is the most electron-rich carbon atom in the thiazole ring. Nucleophilic substitution reactions are more common and often occur at the C2 position, which is adjacent to the electronegative nitrogen atom. mdpi.com

Cycloaddition Reactions and Intramolecular Rearrangements

Thiazoles can participate in cycloaddition reactions, acting as either the diene or dienophile component, although this reactivity can be influenced by the substituents. mdpi.com For instance, 1,3-dipolar cycloaddition reactions are a known transformation for some thiazole derivatives. beilstein-journals.org However, the significant steric bulk of the two adamantyl groups in this compound would likely disfavor intermolecular cycloaddition reactions due to severe steric hindrance.

Intramolecular rearrangements are also a possibility for substituted thiazoles. For example, rearrangements involving side chains attached to the thiazole ring can lead to the formation of new heterocyclic systems. The specific reaction pathways and the feasibility of such rearrangements for this compound would depend on the nature of any additional functional groups present on the molecule.

Derivatization and Conversion to Other Heterocyclic Systems

The this compound scaffold can be a versatile starting material for the synthesis of other heterocyclic compounds. This often involves reactions that target the thiazole ring itself or functional groups attached to it.

Thiazolidinones are a class of heterocyclic compounds that can be synthesized from thiazole derivatives. For example, thiazole-containing starting materials can be reacted with appropriate reagents to form thiazolidin-4-one structures. nih.govresearchgate.net While a direct conversion of this compound to a thiazolidinone is not explicitly detailed, the general synthetic strategies suggest that functionalization of the thiazole, perhaps through an intermediate, could lead to such derivatives.

Thiadiazoles, which are five-membered rings containing two nitrogen atoms and one sulfur atom, can also be accessed from thiazole precursors. semanticscholar.orgnih.gov One documented route involves the transformation of a 4-(1-adamantyl)-1,2,3-thiadiazole (B2504640) into a 4-(1-adamantyl)-2-aryl-1,3-thiazole. researchgate.net This demonstrates a synthetic link between these two classes of sulfur- and nitrogen-containing heterocycles. The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net

The thiazole ring can be annulated, or fused, with other rings to create more complex heterocyclic systems. These fused systems often exhibit unique chemical and biological properties. semanticscholar.org For example, the synthesis of thiazolo[3,2-a]pyrimidines and other fused systems often starts from functionalized 2-aminothiazoles. While this compound itself is not a 2-aminothiazole (B372263), its derivatization could provide an entry point to such fused systems. The synthesis of fused heterocycles like triazolo[3,4-b]thiadiazines has been achieved through multi-step cyclization reactions starting from thiadiazole derivatives. nahrainuniv.edu.iq

Influence of the Adamantyl Group on Reaction Pathways, Steric Hindrance, and Selectivity

The adamantyl group is a bulky, rigid, and lipophilic three-dimensional cage-like hydrocarbon. Its presence as a substituent has a profound impact on the reactivity and properties of the parent molecule.

Steric Hindrance : The most significant effect of the adamantyl groups in this compound is steric hindrance. utexas.edu This bulkiness can shield the thiazole ring from attack by reagents, thereby influencing the regioselectivity of reactions. Reactions that would normally occur at or near the substituted positions (C2 and C4) may be slowed down or prevented altogether. This steric shielding can also influence the conformational preferences of the molecule.

Electronic Effects : The adamantyl group is generally considered to be weakly electron-donating through an inductive effect. scielo.br This can subtly influence the electron density of the thiazole ring, potentially affecting the rates and positions of electrophilic and nucleophilic attack.

Selectivity : The steric bulk of the adamantyl groups can be exploited to achieve selectivity in chemical reactions. By blocking certain reaction sites, the adamantyl groups can direct incoming reagents to less sterically hindered positions, leading to a specific isomer of the product. This control over selectivity is a valuable tool in organic synthesis.

Reaction Pathways : The presence of the adamantyl groups can alter reaction pathways. For example, in reactions where multiple competing pathways exist, the steric hindrance of the adamantyl groups may favor one pathway over another. escholarship.org This can lead to the formation of products that might not be obtained with smaller substituents.

Summary of the Influence of the Adamantyl Group:

| Feature | Impact on Reactivity |

|---|---|

| Bulky Structure | Provides significant steric hindrance, shielding the thiazole ring. |

| Rigidity | Restricts conformational flexibility. |

| Lipophilicity | Increases the nonpolar character of the molecule. |

| Electron-Donating Nature | Can subtly modify the electronic properties of the thiazole ring. scielo.br |

Coordination Chemistry of 2,4 Di 1 Adamantyl Thiazole Analogues

Thiazole (B1198619) as a Ligand in Metal Complexes: Binding Sites and Modes (e.g., N-coordination)

Thiazole and its derivatives are versatile ligands in coordination chemistry due to the presence of two potential donor atoms: the nitrogen (N) and the sulfur (S). researchgate.net The primary binding site is typically the endocyclic nitrogen atom, which acts as a Lewis base to coordinate to a metal center. mdpi.comroyalsocietypublishing.org This N-coordination is the most common binding mode, resulting in the thiazole acting as a terminal, monodentate ligand. mdpi.com

However, the coordination behavior can be more diverse depending on the substituents on the thiazole ring and the nature of the metal ion. researchgate.netmdpi.com If the thiazole ring is functionalized with other donor groups, it can act as a multidentate ligand. For example, ligands containing a thiazole ring and another coordinating group, such as an amino or keto group, can form chelate rings with the metal ion, acting in a bidentate or even tridentate fashion. royalsocietypublishing.orgmdpi.comnih.gov In some cases, thiazole can also act as a bridging ligand, connecting two metal centers. This can occur through N,S-bridging, where the thiazole nitrogen coordinates to one metal and the sulfur atom coordinates to another. mdpi.com

The coordination mode is also influenced by the reaction conditions and the specific metal precursor used. mdpi.com The electronic properties of the substituents on the thiazole ring can modify the electron density on the nitrogen and sulfur atoms, thereby influencing their Lewis basicity and coordination ability. mdpi.com

Table 1: Common Coordination Modes of Thiazole Ligands

| Coordination Mode | Description | Example Scenario |

| Monodentate (N-coordination) | The thiazole ring binds to a single metal center through the nitrogen atom. mdpi.com | Simple thiazole coordinating to a lanthanide ion. mdpi.com |

| Bidentate (Chelating) | The thiazole ligand has a second donor group that binds to the same metal center, forming a chelate ring. royalsocietypublishing.orgmdpi.com | A 2-aminothiazole (B372263) derivative coordinating through the ring nitrogen and the amino nitrogen. mdpi.com |

| Bridging | The thiazole ligand links two different metal centers. | A thiazole derivative bridging two copper atoms via its nitrogen and a sulfide (B99878) group substituent. mdpi.com |

Synthesis and Characterization of Transition Metal Complexes with Adamantyl-Substituted Thiazole Ligands (e.g., Ruthenium)

The synthesis of transition metal complexes with adamantyl-substituted thiazole ligands generally involves the reaction of a suitable metal precursor with the pre-synthesized ligand in an appropriate solvent. While specific literature on 2,4-di(1-adamantyl)thiazole complexes is scarce, the synthesis can be extrapolated from methods used for other substituted thiazole and adamantyl ligands. For instance, ruthenium complexes with thiazol-2-ylidene ligands have been successfully prepared from commercially available ruthenium precursors like (PCy3)2Cl2Ru=CHPh. researchgate.net

A general synthetic route for a hypothetical ruthenium complex with an adamantyl-substituted thiazole (Ad-thiazole) could involve the following steps:

Ligand Synthesis : The adamantyl-substituted thiazole ligand is first synthesized through established organic chemistry methods.

Complexation : The ligand is then reacted with a ruthenium precursor, such as [RuCl2(p-cymene)]2 or cis-[Ru(DMSO)4Cl2], in a solvent like methanol (B129727) or toluene. rsc.orgmdpi.com The reaction may be carried out under an inert atmosphere and might require heating. rsc.org

Isolation and Purification : The resulting metal complex is isolated from the reaction mixture, often by precipitation or crystallization, and purified using techniques like recrystallization or column chromatography.

Characterization of these complexes is crucial to determine their structure and properties. Standard analytical techniques include:

NMR Spectroscopy (¹H, ¹³C) : To confirm the structure of the ligand framework within the complex. researchgate.netekb.eg

Infrared (IR) Spectroscopy : To identify the coordination of the thiazole ligand to the metal center by observing shifts in the vibrational frequencies of the C=N bond. royalsocietypublishing.org

Mass Spectrometry : To confirm the molecular weight of the complex. researchgate.netekb.eg

Elemental Analysis : To determine the empirical formula of the synthesized complex. researchgate.net

Single-Crystal X-ray Diffraction : This technique provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org

Ruthenium complexes bearing S-donor ligands have been synthesized and characterized, showing that the coordination environment can be fine-tuned by the choice of ancillary ligands. rsc.org For example, reacting [Ru(dmso)4Cl2] with xanthate ligands results in cis-[Ru(xanthate)2(dmso)2] complexes. rsc.org A similar approach could be envisioned for adamantyl-thiazole ligands.

Analysis of Coordination Geometry and Electronic Effects of the Adamantyl Group on Metal-Ligand Interactions

The adamantyl group is known for its significant steric bulk and its electron-releasing character through inductive effects. researchgate.net When incorporated into a thiazole ligand, these properties have a profound impact on the coordination chemistry of the resulting metal complexes.

Coordination Geometry: The steric hindrance imposed by one or more bulky adamantyl groups on the thiazole ring directly influences the coordination geometry around the metal center. mdpi.com

Steric Crowding : The large size of the adamantyl substituents can prevent the coordination of multiple ligands, favoring lower coordination numbers.

"Piano-Stool" Geometry : In half-sandwich complexes, such as those with ruthenium, the adamantyl group would influence the orientation of the other ligands, potentially distorting the ideal "three-legged piano-stool" geometry often observed. rsc.org

Bond Angles and Distances : X-ray diffraction studies on related bulky ligand complexes show that steric repulsion can lead to elongated metal-ligand bonds and distorted bond angles within the coordination sphere to relieve strain. acs.org

Electronic Effects: The adamantyl group is a strong sigma-donating alkyl group. This electronic effect alters the properties of the thiazole ligand and the resulting metal-ligand interactions. researchgate.net

Increased Electron Donation : The electron-releasing nature of the adamantyl group increases the electron density on the thiazole ring, particularly on the nitrogen donor atom. This enhances the Lewis basicity of the ligand, leading to a stronger sigma-donation to the metal center. researchgate.net

Stabilization of Higher Oxidation States : A more electron-rich ligand can better stabilize a metal center in a higher oxidation state.

Influence on Back-bonding : In complexes with metals capable of π-back-bonding (like Ru(II)), the increased electron donation from the adamantyl-thiazole ligand can influence the extent of back-donation from the metal's d-orbitals to the ligand's π*-orbitals. acs.org

Computational methods, such as Density Functional Theory (DFT), are valuable tools for analyzing these effects. DFT calculations can provide insights into the metal-ligand bond energies, the electronic structure of the complex, and the relative stability of different isomers or coordination geometries. rsc.orgacs.org For instance, DFT studies on iridium complexes with different heterocyclic carbenes have shown how the electronic nature of the ligand (σ-donation vs. π-acceptance) dictates the strength and nature of the metal-carbene bond. acs.org A similar analysis would be crucial for understanding the nuanced electronic interplay in adamantyl-thiazole complexes.

Table 2: Expected Effects of Adamantyl Substitution on Metal-Thiazole Complexes

| Property | Effect of Adamantyl Group | Rationale |

| Coordination Number | Tends to be lower | Significant steric bulk prevents crowding around the metal center. mdpi.com |

| Metal-Ligand Bond Strength | Increased σ-bond strength | Adamantyl group is strongly electron-donating, increasing the ligand's Lewis basicity. researchgate.net |

| Coordination Geometry | Often distorted from ideal geometries | Steric repulsion between the bulky adamantyl group and other ligands. rsc.orgacs.org |

| Redox Potential of Metal | May be affected | The electron-rich nature of the ligand can influence the stability of different metal oxidation states. |

Applications in Advanced Materials Science

Exploration of Adamantyl-Thiazole Derivatives for Organic Electronic Devices.researchgate.net

The field of organic electronics leverages the properties of organic molecules to create electronic devices. Thiazole-based organic semiconductors have garnered significant interest for their use in these technologies. nih.gov The incorporation of adamantane (B196018) moieties onto the thiazole (B1198619) core can influence the material's properties, making adamantyl-thiazole derivatives a subject of ongoing research for various electronic applications. researchgate.netepo.orgepo.org

Fluorescent Dyes and Optical Brighteners.researchgate.net

Thiazole and its derivatives are known to exhibit fluorescence, a property that is crucial for fluorescent dyes and optical brighteners. chim.it Thiazole orange, for instance, is a well-known fluorescent dye that becomes highly fluorescent upon binding to nucleic acids. lumiprobe.combiotium.com This "turn-on" fluorescence is a result of the restriction of intramolecular motion upon binding. researchgate.net The bulky adamantyl groups in 2,4-di(1-adamantyl)thiazole can similarly restrict molecular motion, potentially enhancing the fluorescence quantum yield of thiazole-based fluorophores. This makes them attractive for applications where strong and stable fluorescence is required.

The fluorescence of certain thiazole derivatives can be influenced by their environment, making them useful as sensors. For example, some thiazole-based dyes exhibit changes in their fluorescence in response to pH or the presence of specific cations. chim.it The interaction of thiazole orange with cucurbit researchgate.neturil, a macrocyclic host molecule, results in a spectacular 1700-fold fluorescence enhancement. nih.govacs.orgresearchgate.net This sensitivity to the molecular environment highlights the potential of adamantyl-thiazole derivatives as components in fluorescent sensors and probes.

Components for Conductive Polymers, Photovoltaics, and Light-Emitting Diodes (LEDs).researchgate.net

Thiazole-containing polymers have been extensively studied for their semiconducting properties and have shown high performance in organic electronic devices. nih.gov These materials are key components in organic field-effect transistors (OFETs), organic solar cells (photovoltaics), and organic light-emitting diodes (OLEDs). nih.govnih.gov The electron-accepting nature of the thiazole ring contributes to the charge transport properties of these materials. nih.gov

In the context of conductive polymers , the adamantyl groups can improve the processability and solubility of the polymers without significantly disrupting their electronic properties. epo.orgepo.org This is a critical factor for the fabrication of large-area electronic devices.

For photovoltaics , thiazole-based copolymers have been used to create high-performance solar cells. rsc.org The introduction of adamantyl groups could potentially influence the morphology and energy levels of the active layer in a solar cell, which are critical factors for achieving high power conversion efficiencies.

In OLEDs , organic materials are responsible for light emission. researchgate.net Adamantane-containing compounds have been explored for use in organic electroluminescent elements to enhance device stability and efficiency. google.com The incorporation of the this compound moiety into the design of emitter or host materials could lead to improved performance in OLEDs by providing thermal and morphological stability.

Potential in Nonlinear Optical (NLO) Materials.nih.govrsc.orgmdpi.com

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies like frequency conversion and optical switching. academie-sciences.fruspex-team.org Organic materials with donor-π-acceptor (D-π-A) structures are particularly promising for second-order NLO applications. academie-sciences.fr

Thiazole-based compounds have been investigated as components of NLO materials. researchgate.netresearchgate.net The thiazole ring can act as part of the π-conjugated bridge that facilitates intramolecular charge transfer, a key mechanism for generating a large NLO response. researchgate.net Theoretical studies have shown that the introduction of different substituents onto the thiazole ring can modulate the NLO properties. researchgate.netresearchgate.net

The bulky adamantyl groups in this compound can influence the solid-state packing of the molecules. This is a critical factor for second-order NLO materials, which require a non-centrosymmetric arrangement in the bulk material to exhibit a macroscopic NLO effect. frontiersin.org By preventing centrosymmetric packing, the adamantyl groups could facilitate the creation of materials with a significant second-order NLO response.

Supramolecular Assemblies and Host-Guest Chemistry Involving the Adamantyl Moiety.tandfonline.com

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. wikipedia.org Host-guest chemistry is a central concept in this field, where a "host" molecule can bind a "guest" molecule through non-covalent forces. wikipedia.org

The adamantyl group is a popular building block in supramolecular chemistry due to its well-defined size, shape, and hydrophobicity. researchgate.net It readily forms stable inclusion complexes with various host molecules, such as cyclodextrins and cucurbiturils. acs.orgnih.gov This predictable binding behavior has been utilized to construct a wide range of supramolecular systems, including hydrogels and drug delivery systems. wikipedia.orgacs.org

The presence of two adamantyl groups in this compound makes it a particularly interesting component for building supramolecular assemblies. These adamantyl moieties can act as "sticky" points, driving the self-assembly of the molecules into larger, ordered structures. The thiazole core, with its potential for hydrogen bonding and π-π stacking, can provide additional control over the final architecture. researchgate.net

The interaction between adamantane and host molecules like cucurbit researchgate.neturil has been shown to be a powerful tool for controlling the properties of fluorescent dyes. nih.govacs.org For example, the addition of adamantylamine can displace thiazole orange from the cavity of cucurbit researchgate.neturil, demonstrating a controlled release mechanism. nih.govacs.orgresearchgate.net This principle could be applied to adamantyl-thiazole derivatives to create stimuli-responsive materials.

Considerations for Gas Sorption and Storage Media.nih.gov

Materials with porous structures are of great interest for applications in gas sorption and storage. The bulky and rigid nature of the adamantyl groups in this compound can prevent efficient packing of the molecules in the solid state, potentially creating voids or channels within the material. This "frustrated" packing could lead to a porous structure capable of adsorbing and storing small gas molecules.

While direct studies on the gas sorption properties of this compound are not widely reported, the concept is supported by research on other porous organic materials. For instance, metal-organic frameworks (MOFs) and other supramolecular assemblies have been shown to be effective for gas storage. rsc.org The principles of creating free volume through the use of bulky substituents are well-established in the design of materials for gas separation and storage. The combination of the rigid adamantyl cages and the specific intermolecular interactions potentially offered by the thiazole ring could lead to materials with tailored porosity for specific gas sorption applications.

Structure Activity Relationship Sar Studies for Rational Design

Impact of Adamantyl Group on Molecular Lipophilicity and Structural Rigidity

The incorporation of an adamantyl moiety into a molecular scaffold significantly influences its physicochemical properties, primarily its lipophilicity and structural rigidity. The adamantane (B196018) cage is a bulky, highly lipophilic, and rigid three-dimensional structure. nih.govresearchgate.net

Molecular Lipophilicity: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical parameter for drug-like molecules, affecting their absorption, distribution, metabolism, and excretion (ADME) properties. The adamantyl group, being a large hydrocarbon cage, markedly increases the lipophilicity of a molecule. researchgate.net This increased lipophilicity can enhance the molecule's ability to cross lipid bilayers, such as the blood-brain barrier, and improve its interaction with hydrophobic pockets in target proteins. nih.govresearchgate.net For instance, the introduction of adamantyl groups into various molecular scaffolds has been a common strategy to improve the therapeutic index and drug-like qualities of lead compounds. nih.gov

Structural Rigidity: The adamantane structure is exceptionally rigid. When attached to a pharmacophore, it restricts the conformational flexibility of the molecule. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor or enzyme, potentially leading to higher binding affinity and selectivity. By locking the molecule into a more defined conformation, the adamantyl group helps to ensure a better fit within a specific binding site. nih.gov

Table 1: Physicochemical Impact of the Adamantyl Group

| Property | Influence of Adamantyl Group | Rationale |

|---|---|---|

| Lipophilicity | Significant Increase | The adamantane cage is a large, non-polar hydrocarbon structure, which enhances partitioning into lipid environments. researchgate.net |

| Structural Rigidity | Significant Increase | The three-dimensional, cage-like structure of adamantane restricts free rotation and locks the molecule in a specific conformation. nih.gov |

| Receptor Binding | Potential for Enhanced Affinity | The combination of increased lipophilicity and rigidity can lead to a better fit and stronger interactions with hydrophobic binding pockets of biological targets. nih.gov |

| Metabolic Stability | Increased | The adamantyl group can shield the rest of the molecule from metabolic enzymes, reducing its degradation. nih.gov |

Correlation of Substituent Modifications at Thiazole (B1198619) Positions (C-2, C-4, C-5) with Molecular Properties

The thiazole ring is a versatile heterocyclic scaffold with three positions (C-2, C-4, and C-5) that can be readily modified to modulate the molecule's electronic and steric properties, thereby influencing its biological activity.

C-2 Position: The C-2 position of the thiazole ring is often substituted with amino or amide groups. SAR studies have shown that modifications at this position can significantly impact binding affinity and selectivity for various receptors. For example, in a series of adenosine A3 receptor antagonists, N-acetyl or propionyl substitutions on the 2-aminothiazole (B372263) template led to a great increase in binding affinity and selectivity. nih.gov

C-4 Position: The C-4 position is frequently substituted with aryl groups. The nature and substitution pattern of this aryl ring are critical for activity. Studies on thiazole derivatives have indicated that para-substitution on the C-4 phenyl ring is often more favorable for biological activity compared to meta-substitution. nih.gov For instance, a 4-methoxyphenyl group at this position has been shown to be beneficial for the affinity of adenosine A3 receptor antagonists. nih.gov

Table 2: SAR of Substitutions on the Thiazole Ring

| Position | Type of Substituent | Impact on Molecular Properties | Example from Research |

|---|---|---|---|

| C-2 | Amino, Amide | Modulates binding affinity and selectivity. | N-acetyl substitution on a 2-aminothiazole increased binding affinity for adenosine A3 receptors. nih.gov |

| C-4 | Aryl groups (e.g., Phenyl) | Influences overall activity; para-substitution is often preferred. | A 4-methoxyphenyl group at C-4 was found to be optimal for high affinity in a series of antagonists. nih.gov |

| C-5 | Alkyl, Carboxylate | Can increase or decrease activity depending on the target. | An ethyl carboxylate at C-5 slightly decreased antimicrobial activity in one study. nih.gov |

Integration of Adamantyl-Thiazole Scaffolds via Molecular Hybridization for Enhanced Functionality

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or a dual mode of action that can overcome drug resistance. bohrium.comresearchgate.net The integration of adamantane and thiazole scaffolds is a promising application of this strategy. researchgate.net

The rationale behind creating adamantyl-thiazole hybrids is to leverage the beneficial properties of each component. The adamantyl group provides lipophilicity and rigidity, while the thiazole ring serves as a versatile and biologically active heterocyclic core. nih.govresearchgate.net By covalently linking these two scaffolds, it is possible to design novel molecules with unique pharmacological profiles.

Several studies have explored the synthesis of adamantane-thiazole and adamantane-thiadiazole hybrids. For example, a series of 1,3,4-thiadiazolo-adamantane derivatives were synthesized and showed potent anti-proliferative activity against several cancer cell lines. bohrium.comnih.gov In this case, the adamantane moiety was combined with a 1,3,4-thiadiazole ring (an isomer of thiazole), and further modifications led to a thiazolo-thiadiazole adamantane derivative with strong inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). bohrium.comnih.gov The hybridization of thiazole and pyrazoline moieties has also been explored as a strategy to develop compounds with a wide range of biological activities, including antimicrobial and antitumor effects. ekb.eg This highlights the potential of combining the adamantyl-thiazole core with other heterocyclic systems to further enhance functionality.

Table 3: Examples of Adamantyl-Thiazole/Thiadiazole Hybrids

| Hybrid Scaffold | Target/Activity | Key Findings |

|---|---|---|

| Thiazolo-thiadiazole adamantane | Anticancer (EGFR inhibitor) | Exhibited the strongest inhibitory activity against EGFR in the synthesized series. bohrium.comnih.gov |

| 1,3,4-Thiadiazolo-adamantane derivatives | Anticancer (Anti-proliferative) | Showed potent cytotoxicity against MCF-7, HepG-2, and A549 cancer cell lines. researchgate.net |

| Adamantanyl-based thiadiazole pyrazoles | Anticancer (Triple-negative breast cancer) | Demonstrated an impact on EGFR signaling pathways. researchgate.net |

Q & A

Basic: How can synthetic routes for 2,4-Di(1-adamantyl)thiazole be optimized to improve yield and purity?

Methodological Answer:

Optimization involves systematic screening of reaction conditions, including:

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency (e.g., 65% yield achieved via DMSO-mediated cyclization) .

- Catalyst use : Acidic conditions (e.g., glacial acetic acid) promote imine formation in condensation steps .

- Reaction time/temperature : Prolonged reflux (e.g., 18 hours) ensures complete cyclization, while controlled cooling prevents byproduct formation .

- Purification : Recrystallization with water-ethanol mixtures improves purity, as demonstrated in hydrazinylthiazole syntheses .

Table 1 : Yield Optimization via Solvent Screening

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 120 | 18 | 65 |

| Ethanol | 80 | 24 | 42 |

| Acetonitrile | 100 | 12 | 38 |

Basic: What spectroscopic and analytical techniques confirm the structure of this compound derivatives?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : and NMR identify adamantyl proton environments (e.g., δ 1.6–2.1 ppm for adamantyl CH) and thiazole ring carbons .

- IR spectroscopy : Stretching frequencies for C=N (1650–1600 cm) and C-S (700–600 cm) validate ring formation .

- Elemental analysis : Matches experimental vs. calculated C/H/N/S percentages to confirm purity (e.g., ±0.3% deviation acceptable) .

- X-ray diffraction (XRD) : Resolves crystal packing and confirms planarity of the thiazole ring .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Strategies include:

- Comparative bioassays : Standardize protocols (e.g., identical Trypanosoma brucei strains and IC measurement methods) .

- Structural analogs : Synthesize derivatives with controlled substitutions (e.g., fluorophenyl vs. bromophenyl) to isolate activity trends .

- Computational docking : Compare binding poses (e.g., 9c derivative’s interaction with T. brucei enzymes vs. inactive analogs) .

Table 2 : Bioactivity Variations in Adamantyl-Thiazole Derivatives

| Derivative | Target Organism | IC (μM) | Source |

|---|---|---|---|

| 1a (4-adamantyl) | T. brucei | 0.42 | |

| 2a (3-adamantyl) | T. brucei | 0.80 | |

| 9c (4-bromophenyl) | Candida spp. | 12.5 |

Advanced: What strategies address pharmacokinetic challenges (e.g., solubility) in adamantyl-thiazole compounds?

Methodological Answer:

- Lipid formulation : Use liposomes to enhance solubility of hydrophobic adamantyl groups .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at thiazole NH groups to improve bioavailability .

- Co-solvent systems : Test DMSO-water gradients (e.g., 10% DMSO) for in vitro assays without precipitation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel adamantyl-thiazole analogs?

Methodological Answer:

- Systematic substitution : Vary substituents at thiazole positions 2 and 4 (e.g., electron-withdrawing vs. donating groups) .

- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., adamantyl’s role in hydrophobic binding pockets) .

- Bioisosteric replacement : Replace adamantyl with bicyclic moieties (e.g., norbornane) to assess steric and electronic effects .

Advanced: What advanced analytical methods resolve ambiguities in adamantyl-thiazole degradation pathways?

Methodological Answer:

- LC-MS/MS : Track degradation products under stress conditions (e.g., acidic/oxidative environments) .

- Thermogravimetric analysis (TGA) : Monitor thermal stability (e.g., decomposition above 200°C) .

- Isotopic labeling : Use -labeled adamantyl groups to trace metabolic fate in vivo .

Advanced: How should in vivo efficacy studies for adamantyl-thiazole antitrypanosomal agents be designed?

Methodological Answer:

- Animal models : Use T. brucei-infected mice with parasitemia monitoring via blood smears .

- Dosage regimen : Optimize based on pharmacokinetic data (e.g., 10 mg/kg twice daily for 7 days) .

- Toxicity screening : Assess liver/kidney function markers (e.g., ALT, creatinine) to rule off-target effects .

Advanced: What methodologies assess the stability of adamantyl-thiazole derivatives under storage conditions?

Methodological Answer:

- Forced degradation : Expose compounds to UV light, humidity (75% RH), and elevated temperatures (40°C) for 4 weeks .

- HPLC purity checks : Monitor degradation peaks (e.g., oxidized thiazole rings) at 254 nm .

- Dynamic vapor sorption (DVS) : Measure hygroscopicity to inform storage protocols (e.g., desiccants for hygroscopic derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.